REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[CH:4]([CH2:5][C:6](Cl)([Cl:8])[Cl:7])[CH:3]1[C:10]([O:12][CH3:13])=[O:11].N1CCCC1>CN(C)C=O>[Cl:7][C:6]([Cl:8])=[CH:5][CH:4]1[CH:3]([C:10]([O:12][CH3:13])=[O:11])[C:2]1([CH3:1])[CH3:14]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
CC1(C(C1CC(Cl)(Cl)Cl)C(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C1CC(Cl)(Cl)Cl)C(=O)OC)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 100° for 20 hours
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1C(=O)OC)(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |